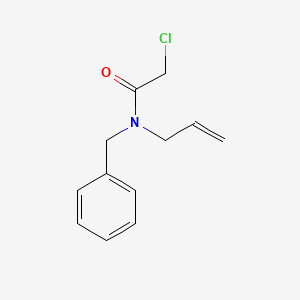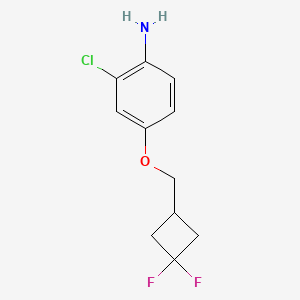
N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropane ring attached to a sulfonamide group, with a benzyloxy and bromophenyl substituent. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the benzyloxy and bromophenyl intermediates. The cyclopropane ring is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts. The sulfonamide group is then added via sulfonylation reactions, using reagents such as sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Benzyloxy group converts to benzaldehyde or benzoic acid.
Reduction: Bromophenyl group converts to phenyl group.
Substitution: Formation of new compounds with substituted nucleophiles.
Applications De Recherche Scientifique
N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzyloxy and bromophenyl groups may enhance binding affinity and selectivity towards particular receptors or proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Benzyloxy)-4-chlorophenyl)cyclopropanesulfonamide
- N-(3-(Benzyloxy)-4-fluorophenyl)cyclopropanesulfonamide
- N-(3-(Benzyloxy)-4-iodophenyl)cyclopropanesulfonamide
Uniqueness
N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C16H16BrNO3S |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
N-(4-bromo-3-phenylmethoxyphenyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C16H16BrNO3S/c17-15-9-6-13(18-22(19,20)14-7-8-14)10-16(15)21-11-12-4-2-1-3-5-12/h1-6,9-10,14,18H,7-8,11H2 |
Clé InChI |
BBSFFRGBBSINFN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)NC2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
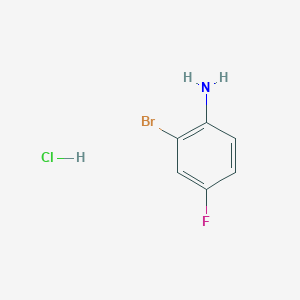
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)

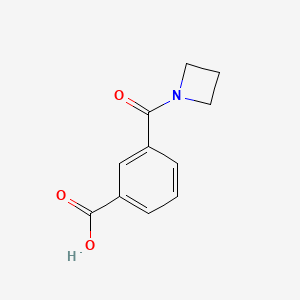
![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)



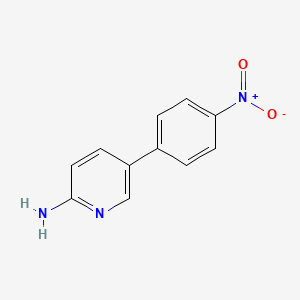
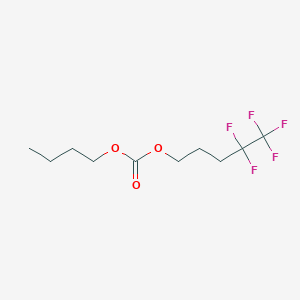
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
